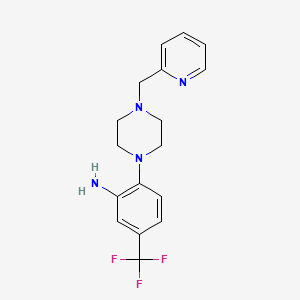

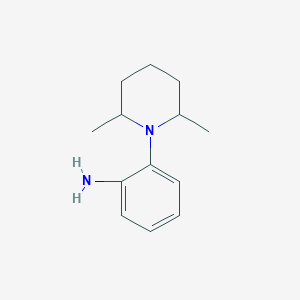

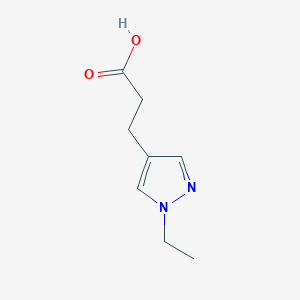

![molecular formula C11H9F3O2 B1368119 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione CAS No. 55655-84-0](/img/structure/B1368119.png)

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione

Vue d'ensemble

Description

“1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” is also known as "4,4,4-trifluoro-1-phenylbutane-1,3-dione" . It has a molecular weight of 216.1566 .

Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” is represented by the formula C11H9F3O2 . The InChI code for this compound is 1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” are not available, it’s known that this compound can be used in the synthesis of NNO ketoimines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” include a molecular weight of 216.1566 . It is soluble in 95% ethanol at a concentration of 25 mg/mL .Applications De Recherche Scientifique

1. Application in Organic Light-Emitting Diodes

- Summary of Application : This compound is used in the synthesis of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives, which are suitable as host materials for blue OLEDs .

- Methods of Application : The compounds were synthesized and characterized for their thermal stability and frontier-energy levels. They were then used as host materials in the fabrication of blue OLEDs .

- Results : The electroluminescent emission maximum of the devices was exhibited at 488 nm and 512 nm. The device based on one of the synthesized compounds displayed the highest device performances in terms of brightness, current efficiency, and external quantum efficiency .

2. Application in Photoaffinity Labeling

- Summary of Application : A photoreactive sucrose derivative containing a 3-(trifluoromethyl)diazirinyl moiety, which is derived from “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione”, is designed for photoaffinity labeling .

- Methods of Application : The 1’-hydroxyl group of sucrose, which is less reactive than other primary alcohols, was modified with a diazirinyl benzyl bromide derivative at the sucrose 1’-position .

- Results : This method is suitable for analyzing biological interactions because it is based on the affinity of bioactive compounds for biomolecules .

3. Application in Plant Growth Regulation

- Summary of Application : This compound is used in the synthesis of 1-Substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives, which exhibit high gibberellin-like activity .

- Methods of Application : The influence of the alkyl chain length and various benzene ring substituents on the biological activity of these derivatives was investigated .

- Results : Compound S8 (1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea) exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) .

4. Application in Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives, which can be derived from “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione”, are used in the protection of crops from pests .

- Methods of Application : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are utilized .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

5. Application in Material Science

- Summary of Application : This compound is used in the synthesis of sulfur-rich polyimides .

- Methods of Application : The polyimides were synthesized and characterized for their mechanical strength .

- Results : The polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .

6. Application in Antiviral Research

- Summary of Application : Isatin-based imidazole derivatives containing “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .

- Methods of Application : Receptor–ligand interaction studies were conducted .

- Results : The derivatives exhibited comparable activity to remdesivir .

7. Application in Cascade Process

- Summary of Application : This compound is used in a cascade process, combining the Heck cross-coupling step with the subsequent carbon–carbon double bond hydrogenation .

- Methods of Application : The same catalyst was used by simply changing the reaction atmosphere from nitrogen to hydrogen .

- Results : This method provides an efficient way to synthesize complex organic molecules .

Safety And Hazards

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXWMOJBLYOVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601031 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |

CAS RN |

55655-84-0 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

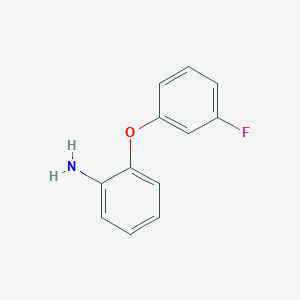

![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)

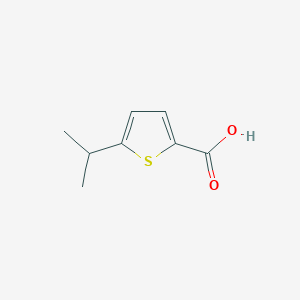

![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)